molecular formula C13H17NO5 B14015835 Diethyl 5-formyl-1,3-dimethyl-1H-pyrrole-2,4-dicarboxylate CAS No. 79754-46-4

Diethyl 5-formyl-1,3-dimethyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B14015835
CAS No.: 79754-46-4
M. Wt: 267.28 g/mol
InChI Key: GLOTWOZIASEJKC-UHFFFAOYSA-N
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Description

Diethyl 5-formyl-1,3-dimethyl-pyrrole-2,4-dicarboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are known for their diverse biological activities and are found in many natural products. This compound is particularly interesting due to its unique structure, which includes a formyl group and two ester groups attached to the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-formyl-1,3-dimethyl-pyrrole-2,4-dicarboxylate can be achieved through several methods. One common approach involves the Paal–Knorr reaction, where a diketone reacts with an amine to form the pyrrole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-formyl-1,3-dimethyl-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Diethyl 5-carboxy-1,3-dimethyl-pyrrole-2,4-dicarboxylate.

    Reduction: Diethyl 5-hydroxymethyl-1,3-dimethyl-pyrrole-2,4-dicarboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 5-formyl-1,3-dimethyl-pyrrole-2,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 5-formyl-1,3-dimethyl-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester groups can also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5-formyl-1,3-dimethyl-pyrrole-2,4-dicarboxylate is unique due to the presence of both formyl and ester groups, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

diethyl 5-formyl-1,3-dimethylpyrrole-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-5-18-12(16)10-8(3)11(13(17)19-6-2)14(4)9(10)7-15/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOTWOZIASEJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C)C(=O)OCC)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50322148
Record name Diethyl 5-formyl-1,3-dimethyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79754-46-4
Record name NSC400569
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400569
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 5-formyl-1,3-dimethyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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